Sarcotoxin-1B
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWLKKIGKKIERVGQHTRDATIQVIGVAQQAANVAATAR |
Origin of Product |
United States |
Genetic Engineering of Crops:
A primary conceptual framework involves the development of transgenic plants that express AMP genes, such as those for Sarcotoxin-IA. researchgate.net This approach aims to confer inherent resistance to a range of plant pathogens. asm.org Research has demonstrated that expressing the Sarcotoxin-IA gene in crops like tobacco can enhance resistance to bacterial diseases. nih.govresearchgate.net The success of this strategy relies on achieving stable gene integration and expression without negatively impacting plant growth and development. researchgate.net One challenge is the potential susceptibility of the expressed peptide to plant-derived proteases, which may require strategies like fusing the AMP to a more stable protein. researchgate.net
Biopreservation in Food Systems:
Antimicrobial peptides are being explored as natural food preservatives to enhance shelf-life and safety. nih.govresearchgate.net The application of AMPs like Sarcotoxin-1B analogues could help control the growth of foodborne pathogens and spoilage microorganisms. nih.gov This approach aligns with consumer demand for "clean label" products with fewer synthetic additives. Nisin, a bacteriocin, is currently the most widely used AMP in food preservation, but the diverse activities of insect-derived peptides like sarcotoxins present opportunities for broader applications. nih.gov
Integrated Pest Management Ipm and Sustainable Pest Management Spm :
The use of AMPs fits within the principles of Integrated Pest Management (IPM) and the more recent concept of Sustainable Pest Management (SPM). nih.govsare.org These frameworks emphasize a holistic approach that combines various control methods—cultural, physical, biological, and chemical—to manage pests in an economically viable and environmentally sound manner. sare.orgnih.gov AMPs can be considered a form of biological control or a biopesticide. Their targeted mode of action against microbial membranes makes it less likely for bacteria to develop resistance compared to conventional antibiotics. nih.gov
A conceptual framework for integrating AMPs into IPM/SPM would involve:
Surveillance and Identification: Identifying the specific pathogens or pests causing issues. nih.gov
Targeted Application: Using AMPs with known activity spectra against the identified threats.
Combination Therapies: Potentially using AMPs in conjunction with other control methods, including conventional pesticides at lower concentrations, to enhance efficacy and reduce the development of resistance. nih.gov
The ultimate goal of these frameworks is to create resilient agricultural systems that are less dependent on synthetic inputs, ensuring long-term productivity and environmental sustainability. nih.govresearchgate.net
Mechanistic Investigations into Sarcotoxin 1b Antimicrobial Action
Membrane Interaction and Permeabilization Studies
The initial and most critical step in the antimicrobial action of Sarcotoxin-1B is its interaction with the bacterial cell membrane. As an amphiphilic molecule, its structure is well-suited for this purpose, featuring a positively charged N-terminal region and a hydrophobic C-terminal half. nih.govresearchgate.net This dual characteristic facilitates a strong electrostatic attraction to the negatively charged components of bacterial membranes, followed by insertion into the lipid bilayer. nih.govmdpi.com
A primary consequence of this compound's interaction with the bacterial membrane is the rapid disruption of the cell's electrochemical potential. apsnet.orgnih.gov The resting membrane potential, a voltage difference across the cell membrane, is crucial for numerous cellular functions and is maintained by an unequal distribution of ions. uobasrah.edu.iquniroma1.it
Research demonstrates that treatment of Escherichia coli with sarcotoxin I leads to a swift and significant leakage of intracellular potassium (K+) ions. core.ac.uknih.gov This efflux of positive ions collapses the membrane potential. uobasrah.edu.iq The disruption of the membrane's selective permeability also results in the leakage of other ions, such as protons (H+), which further destabilizes the essential proton gradient across the membrane. core.ac.uk This loss of ion homeostasis is a key factor in the peptide's bactericidal effect. core.ac.ukmsu.ru For instance, in one study, the addition of sarcotoxin I to a suspension of E. coli K-12 resulted in a rapid release of K+ from the cells into the surrounding medium. core.ac.uk
Table 1: Effect of Sarcotoxin I on Intracellular Potassium (K+) Concentration in E. coli
| Time after Sarcotoxin I addition | Intracellular K+ Concentration (relative %) |
| 0 min | 100% |
| 2 min | ~60% |
| 5 min | ~40% |
| 10 min | ~20% |
| Data derived from studies on the ionophore activity of sarcotoxin I, showing rapid K+ leakage from E. coli cells upon treatment. core.ac.uk |
The leakage of ions is a direct result of this compound forming pores or channels through the bacterial membrane. nih.govcore.ac.uk The amphiphilic nature of sarcotoxins allows them to insert into the lipid bilayer, where multiple peptide molecules can aggregate. nih.govmsu.ru This aggregation forms hydrophilic channels that traverse the hydrophobic core of the membrane, creating a pathway for ions and other small molecules to pass through freely. msu.rumsu.ru
The proposed "barrel-stave" or "toroidal pore" models suggest that the hydrophobic regions of the peptide align with the lipid core of the membrane, while the hydrophilic regions form the interior of the channel. biomedres.us These channels disrupt the osmotic equilibrium of the cell, leading to swelling and eventual lysis. msu.ru It is believed that the C-terminal half of the sarcotoxin molecule penetrates the bacterial membrane, while the N-terminal half, rich in basic amino acids, interacts with acidic components of the membrane. researchgate.net
This compound exhibits a degree of selectivity for bacterial membranes over mammalian ones, which is partly attributed to differences in membrane composition. nih.gov Bacterial membranes are rich in negatively charged (acidic) phospholipids, such as phosphatidylglycerol and cardiolipin, which are less abundant in the outer leaflet of eukaryotic cell membranes. openaccessjournals.comcreative-diagnostics.com
The positively charged N-terminal domain of this compound electrostatically interacts with these anionic lipids, facilitating its initial binding to the bacterial surface. researchgate.netmdpi.com Studies using liposomes (artificial vesicles) have confirmed that sarcotoxin IA interacts specifically with liposomes composed of acidic phospholipids, causing the release of their contents. nih.gov Cardiolipin, a unique phospholipid found in high concentrations in the bacterial inner mitochondrial membrane where it is involved in organizing respiratory supercomplexes, is also a key interaction partner. creative-diagnostics.comoup.comstealthbt.combiorxiv.org The presence of cholesterol in mammalian membranes, which is absent in bacteria, has been shown to make liposomes less susceptible to sarcotoxin IA, providing another layer of selectivity. nih.govplos.org
Formation of Membrane Pores or Channels
Impact on Microbial Cellular Energetics and Metabolism
The permeabilization of the cell membrane has profound and immediate consequences for the cell's energy production and metabolic activities. By disrupting the proton gradient, this compound effectively cripples the primary energy-generating machinery of the cell. core.ac.uknih.gov
In most bacteria, the bulk of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, is generated through oxidative phosphorylation. wikipedia.org This process relies on an electrochemical proton gradient across the cytoplasmic membrane, which is established by the electron transport chain. wikipedia.org The energy stored in this gradient is used by the enzyme ATP synthase to produce ATP. wikipedia.orgnih.gov
By causing the leakage of protons and collapsing the membrane potential, this compound disrupts the proton gradient essential for ATP synthesis. core.ac.uknih.gov This leads to a rapid and drastic decrease in the intracellular ATP pool. core.ac.ukresearchgate.net Experiments have shown that upon treating E. coli with sarcotoxin I, the ATP concentration within the cells disappears almost completely within minutes, an effect comparable to that of known uncouplers like dinitrophenol. core.ac.uk This cessation of ATP synthesis is a critical element of the peptide's bactericidal mechanism. nih.gov
Table 2: Effect of Sarcotoxin I on Intracellular ATP Levels in E. coli
| Treatment | Time | Intracellular ATP Level (relative to control) |
| Sarcotoxin I | 1 min | ~40% |
| Sarcotoxin I | 2 min | ~10% |
| Sarcotoxin I | 4 min | <5% |
| Data based on luciferin/luciferase assays measuring ATP content in E. coli cells after the addition of sarcotoxin I. core.ac.uk |
This compound acts as an uncoupler of oxidative phosphorylation. core.ac.uk Uncoupling agents are substances that dissociate the process of respiration (electron transport and oxygen consumption) from the synthesis of ATP. wikipedia.orgnih.gov Normally, these two processes are tightly coupled; the energy released during respiration is used to pump protons, and the resulting gradient drives ATP synthesis. wikipedia.org
This compound, by creating an alternative pathway for protons to re-enter the cell through the pores it forms, dissipates the proton gradient. core.ac.uk Consequently, the electron transport chain may continue to function, and oxygen consumption can remain unchanged, but this respiratory activity is no longer linked to ATP production. core.ac.uk The energy is instead dissipated, often as heat. wikipedia.org Studies have shown that while sarcotoxin I treatment causes a near-total loss of cell viability and ATP, the rate of oxygen consumption by the bacteria remains largely unaffected, which is a hallmark of uncoupling activity. core.ac.uk
Inhibition of ATP Synthesis and Oxidative Phosphorylation
Differential Activity Spectrum against Microbial Targets (e.g., Gram-negative, Gram-positive bacteria, fungi)
This compound is a member of the Sarcotoxin I family of antimicrobial peptides (AMPs), which also includes Sarcotoxin-IA and Sarcotoxin-IC. nih.gov Research has demonstrated that these peptides possess a broad spectrum of activity, though with varying efficacy against different microbial classes. researchgate.net The Sarcotoxin I complex, and its individual components, primarily exhibit potent activity against Gram-negative bacteria, with generally lower, though still significant, activity against Gram-positive bacteria and some fungi. researchgate.netresearchgate.net
The higher susceptibility of Gram-negative bacteria is often attributed to the initial electrostatic interaction between the cationic peptide and the negatively charged lipopolysaccharide (LPS) layer of the outer membrane, which is absent in Gram-positive bacteria. explorationpub.combiomedres.us Sarcotoxins are highly toxic to a wide range of both Gram-positive and Gram-negative bacteria, with lethal effects observed even at nanomolar concentrations. researchgate.net
Studies on Sarcotoxin IA, a close homolog of this compound, reveal its effectiveness against various plant pathogenic bacteria and fungi. oup.com A Sarcotoxin from the insect Paederus dermatitis, named sarcotoxin Pd, demonstrated minimum inhibitory concentration (MIC) values that were lower for Gram-negative bacteria compared to Gram-positive bacteria and fungi. researchgate.net Specifically, it showed the highest efficacy against Klebsiella pneumoniae and Escherichia coli. researchgate.net Similarly, LS-sarcotoxin, a peptide from the medical maggot Lucilia sericata, displayed strong and selective action against Gram-negative bacteria, including multidrug-resistant (MDR) isolates of Escherichia coli, Enterobacter cloacae, and Acinetobacter baumannii. nih.govrki.de However, this particular sarcotoxin variant showed a lack of significant activity against Gram-positive bacteria and the fungus Candida albicans at the tested concentrations. nih.govrki.de
The antimicrobial spectrum of Sarcotoxin and related peptides is detailed in the table below, showcasing the minimum inhibitory concentrations (MIC) against various microbial targets.
| Microbial Target | Peptide | MIC (µM) | MIC (mg/L) | Source(s) |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Sarcotoxin IA | 0.2 - 0.3 | - | apsnet.org |
| Escherichia coli | LS-sarcotoxin | - | 4 | nih.gov |
| Enterobacter cloacae | LS-sarcotoxin | - | 4 | nih.gov |
| Acinetobacter baumannii | LS-sarcotoxin | - | 4 | nih.gov |
| Pseudomonas aeruginosa | LS-sarcotoxin | - | 64 | nih.gov |
| Klebsiella pneumoniae | Sarcotoxin Pd | - | < 1-32 | researchgate.net |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | LS-sarcotoxin | - | ≥1024 | nih.gov |
| Micrococcus luteus | Sarconesin II** | 1.9 | - | mdpi.com |
| Fungi | ||||
| Candida albicans | LS-sarcotoxin | - | ≥1024 | nih.gov |
| Rhizoctonia solani | Sarcotoxin IA | 12.5 (IC50)*** | - | apsnet.org |
| Specific MIC value within the tested range was not provided, but it was noted as the most effective. | ||||
| **Sarconesin II is another insect-derived antimicrobial peptide included for comparative context. | ||||
| ***IC50 (50% inhibitory concentration) for fungal growth. |
Exploration of Non-Membrane Mediated Mechanisms and Intracellular Targets
While the primary and most well-documented mechanism of Sarcotoxin I peptides involves the disruption of the bacterial cell membrane, evidence suggests the existence of non-membrane mediated actions and interactions with intracellular targets. core.ac.ukfrontiersin.org The initial interaction with the membrane leads to permeabilization, which can facilitate the peptide's entry into the cytoplasm, especially at lower concentrations. frontiersin.org
A key intracellular effect of Sarcotoxin I is the rapid depletion of the cellular ATP pool. core.ac.uknih.gov This is not solely a consequence of membrane leakage but is directly linked to the peptide's ionophore activity, which disrupts the proton gradient across the cytoplasmic membrane. core.ac.uknih.gov This gradient is crucial for oxidative phosphorylation, the primary process of ATP generation. By acting as an uncoupler, Sarcotoxin I inhibits the coupling between respiration and ATP synthesis, effectively shutting down the cell's energy production. core.ac.uk This was further substantiated by experiments using an uncA mutant of E. coli, which lacks a functional F1-ATPase and showed reduced susceptibility to Sarcotoxin I, highlighting the importance of ATP synthesis disruption in the peptide's bactericidal action. core.ac.uknih.gov
Once inside the cell, antimicrobial peptides can interfere with various fundamental cellular processes. frontiersin.org Potential intracellular targets for AMPs like this compound include:
Nucleic Acids: Some AMPs, such as Buforin II, demonstrate a strong affinity for DNA and RNA, inhibiting processes like replication and transcription. frontiersin.org
Protein Synthesis: Proline-rich peptides are known to inhibit protein biosynthesis by binding to the 70S ribosome. frontiersin.org
Enzymatic Activity: AMPs can inhibit the function of essential cytoplasmic enzymes, disrupting metabolic pathways. frontiersin.org
Protein Folding: Inhibition of chaperone proteins like DnaK and GroEL, which are essential for correct protein folding, has been observed with some peptides. frontiersin.org
Although direct evidence specifically detailing the binding of this compound to intracellular macromolecules is still an area of active research, its demonstrated ability to halt ATP synthesis represents a significant non-membrane-mediated aspect of its antimicrobial mechanism. core.ac.ukmdpi.com The disruption of this vital cellular energy supply leads to a cascade of failures in other cellular functions, ultimately resulting in cell death.
Advanced Methodologies in Sarcotoxin 1b Research
Gene Cloning, Expression Systems, and Recombinant Peptide Production
The production of Sarcotoxin-1B for research purposes relies heavily on recombinant DNA technology, which overcomes the limitations and low yields of purification from its natural source, the flesh fly Sarcophaga peregrina.
Gene Cloning and Vector Construction: The process begins with the isolation or synthesis of the gene sequence encoding this compound. Based on the known amino acid sequence, a corresponding DNA sequence is designed, often with optimized codon usage for the chosen expression host to maximize protein yield. This synthetic gene is then inserted into an expression vector, a circular DNA molecule (plasmid) that can replicate within a host organism. A genomic clone of the sarcotoxin I gene cluster revealed that the genes for this family of proteins, including the Sarcotoxin-IB gene, are present in a tandem array and the Sarcotoxin-IB gene contains a single 95-base intron. nih.gov
Expression Systems: A variety of host systems can be used for expressing the this compound gene, each with distinct advantages. thermofisher.com
Escherichia coli (E. coli): This bacterium is the most common host due to its rapid growth, low cost, and well-understood genetics. frontiersin.org However, the direct expression of antimicrobial peptides like this compound can be toxic to the E. coli host. To circumvent this, this compound is often produced as a fusion protein. researchgate.net A larger, non-toxic protein, such as Thioredoxin (Trx) or Glutathione S-transferase (GST), is attached to the this compound sequence. researchgate.net This fusion strategy can increase the solubility and stability of the recombinant peptide and protect it from degradation by host cell proteases. researchgate.netnih.gov
Yeast (e.g., Pichia pastoris): Yeast systems offer the advantage of being eukaryotic, which can be beneficial for proper protein folding and post-translational modifications, although this compound does not typically require complex modifications.
Insect Cells (e.g., Baculovirus Expression System): Using an insect cell line, such as from Bombyx mori, provides an environment that is phylogenetically closer to the natural source of Sarcotoxin. researchgate.net This can be advantageous for producing a peptide with native-like properties. For instance, recombinant Sarcotoxin-IA was successfully produced in Bombyx mori cells using a baculovirus vector. researchgate.net
Recombinant Peptide Production and Purification: Once the gene is successfully cloned and expressed in the host, the cells are cultured in large quantities and induced to produce the fusion protein. After harvesting the cells, the fusion protein is purified from the cell lysate, typically using affinity chromatography that specifically binds the fusion tag. The final step involves the cleavage of the fusion tag from this compound using a specific protease or chemical agent (e.g., cyanogen (B1215507) bromide), followed by further purification steps like reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure and active peptide. researchgate.netnih.gov
| Parameter | Description | Common Approaches for this compound | References |
| Host System | Organism used to express the recombinant protein. | E. coli, Insect Cells (Bombyx mori) | researchgate.netresearchgate.net |
| Vector Type | DNA molecule used to carry the gene into the host. | pET series plasmids (for E. coli), Baculovirus vectors | researchgate.netresearchgate.net |
| Fusion Partner | Protein fused to the peptide to prevent toxicity and aid purification. | Thioredoxin (Trx), Glutathione S-transferase (GST), Ubiquitin | researchgate.net |
| Cleavage Method | Method to remove the fusion partner from the peptide. | Proteases (e.g., TEV protease, Enterokinase), Chemical (e.g., Cyanogen bromide) | researchgate.netnih.gov |
| Purification | Isolation of the pure peptide. | Affinity Chromatography, Reverse-Phase HPLC | researchgate.netnih.gov |
Mutagenesis and Peptide Engineering for Structure-Function Analysis
To understand which parts of the this compound peptide are essential for its antimicrobial activity, researchers employ mutagenesis and peptide engineering. These techniques involve systematically altering the amino acid sequence and observing the effect on function.
Site-Directed Mutagenesis: This is a precise method used to create specific, targeted changes in the DNA sequence of the this compound gene. By changing a single amino acid or a small group of them, scientists can test hypotheses about their roles. For example, researchers can substitute charged amino acids with neutral ones to probe the importance of electrostatic interactions, or replace hydrophobic residues to assess the role of hydrophobicity in membrane disruption.
Structure-Guided Engineering: By analyzing the three-dimensional structure of this compound, which is known to have two α-helical regions connected by a hinge, researchers can design more strategic mutations. researchgate.net For instance, mutations can be introduced to enhance the amphipathicity (the separation of hydrophobic and hydrophilic residues on opposite faces of the helix), which is often critical for the activity of antimicrobial peptides. nih.gov Engineering efforts might also focus on the hinge region to understand its role in peptide flexibility and interaction with the bacterial membrane. researchgate.net
Truncation and Deletion Analysis: This involves creating shorter versions of the peptide by deleting amino acids from either the N-terminus or C-terminus. Studies on the related Sarcotoxin-IA have shown that both the N-terminal and C-terminal regions are important for its activity. researchgate.netnih.gov The amidated C-terminus, for example, was found to be crucial for its interaction with liposomes composed of acidic phospholipids. nih.gov Similar analyses on this compound would reveal the minimal sequence required for its bactericidal effects.
Key Findings from Related Peptide Engineering:
Role of Charged Residues: Replacing positively charged residues often leads to a significant decrease in antimicrobial activity, highlighting the importance of electrostatic attraction to the negatively charged bacterial membrane.
Importance of Helical Structure: Mutations that disrupt the α-helical structure typically reduce the peptide's ability to permeabilize membranes.
Chirality: Studies on similar peptides have shown that creating an "all-D" enantiomer (using D-amino acids instead of the natural L-amino acids) can sometimes maintain or even enhance activity while increasing resistance to host proteases. nih.govnih.gov
Biophysical Techniques for Studying Peptide-Membrane Interactions (e.g., liposome (B1194612) assays, spectroscopic methods)
A central aspect of this compound research is understanding how it interacts with and disrupts bacterial cell membranes. Biophysical techniques are essential for elucidating these mechanisms at a molecular level. nih.gov
Liposome Assays: Liposomes are artificial vesicles made of a lipid bilayer, which serve as simple models of bacterial membranes. mdpi.com Researchers can create liposomes with specific lipid compositions that mimic either bacterial or mammalian cell membranes.
Dye Leakage Assays: In this assay, a fluorescent dye (like calcein) is encapsulated within the liposomes at a high, self-quenching concentration. mdpi.com When this compound is added, it can form pores or disrupt the membrane, causing the dye to leak out. The resulting dilution of the dye leads to an increase in fluorescence, which can be measured over time to quantify the peptide's membrane-permeabilizing activity.
Lipid Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat changes that occur when this compound binds to liposomes, providing data on binding affinity (K_D_), enthalpy (ΔH), and entropy (ΔS). researchgate.net
Spectroscopic Methods:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound. In an aqueous solution, the peptide may be unstructured (random coil). However, upon interacting with a membrane-mimicking environment (like liposomes or certain solvents), it is expected to fold into its characteristic α-helical structure. CD spectroscopy can monitor this conformational change, which is often a prerequisite for its function. researchgate.netfrontiersin.org
Fluorescence Spectroscopy: By labeling this compound with a fluorescent probe or by utilizing the intrinsic fluorescence of tryptophan residues, researchers can study its binding to membranes. mdpi.com Changes in the fluorescence emission spectrum can provide information about the local environment of the peptide, indicating whether it has inserted into the hydrophobic core of the lipid bilayer. mdpi.com
Other Techniques:
Surface Plasmon Resonance (SPR): This technique can monitor the binding of this compound to a lipid bilayer immobilized on a sensor chip in real-time, allowing for the determination of association and dissociation rate constants. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide high-resolution structural information about the peptide when it is bound to or inserted into a lipid bilayer, revealing its orientation and the specific amino acids involved in the interaction. frontiersin.org
| Technique | Principle | Information Gained for this compound | References |
| Dye Leakage Assay | Measures release of encapsulated fluorescent dye from liposomes. | Quantifies membrane disruption and pore-forming ability. | mdpi.com |
| Circular Dichroism | Measures differential absorption of circularly polarized light. | Determines secondary structure (e.g., α-helix formation) upon membrane binding. | researchgate.netfrontiersin.org |
| Fluorescence Spectroscopy | Monitors changes in fluorescence of intrinsic (Trp) or extrinsic probes. | Assesses peptide binding and insertion into the membrane's hydrophobic core. | mdpi.commdpi.com |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during binding events. | Determines thermodynamic parameters of the peptide-membrane interaction (affinity, enthalpy). | researchgate.net |
Molecular Biology Approaches for Gene Expression and Regulation Studies (e.g., RT-qPCR, promoter analysis)
Understanding when and how the this compound gene is turned on in the flesh fly provides insights into its role in the insect's immune response. Molecular biology techniques are used to study the regulation of its gene expression. nih.gov
Reverse Transcription-Quantitative PCR (RT-qPCR): This is a highly sensitive technique used to measure the amount of specific mRNA transcripts in a sample. thermofisher.com To study this compound expression, researchers would first injure a flesh fly larva or expose it to bacteria to trigger an immune response. At various time points, total RNA is extracted from the larva's fat body (a primary site of synthesis). This RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, qPCR is performed using primers specific to the this compound gene to amplify and quantify the amount of cDNA. mdpi.com This allows for precise measurement of how much the this compound gene is being transcribed in response to a stimulus. A "no reverse transcriptase" control is essential to ensure the signal is from RNA and not from contaminating genomic DNA. thermofisher.com
Promoter Analysis: The promoter is the region of DNA upstream of a gene that controls its transcription. nih.gov To study the this compound promoter, this DNA sequence is cloned and inserted into a reporter vector. In this vector, the promoter is placed in front of a reporter gene, such as one encoding luciferase or green fluorescent protein (GFP). nih.gov This construct is then introduced into suitable insect cells. By measuring the amount of light produced (luciferase) or fluorescence (GFP), researchers can determine the activity of the this compound promoter. Deletion or mutation analysis of the promoter sequence can then identify specific control elements (binding sites for transcription factors) that are crucial for activating gene expression during an immune response. researchgate.netresearchgate.net Single-molecule approaches are also emerging to visualize and quantify promoter states and transcription rates in real-time within intact tissues. nih.govembl.org
Translational Research and Biotechnological Applications of Sarcotoxin 1b Analogues
Genetic Engineering for Enhanced Host Resistance in Plants
Genetic engineering offers a powerful avenue for conferring enhanced resistance to a variety of plant threats by introducing genes that encode for potent antimicrobial peptides like Sarcotoxin IA. oup.comresearchgate.net This strategy leverages the plant's own cellular machinery to produce the defensive peptide, providing in-situ protection against pathogens and pests.
Strategies for Plant Pathogen Resistance
The introduction of the Sarcotoxin IA gene into various crops has demonstrated significant success in bolstering resistance against a range of bacterial and fungal phytopathogens.
Bacterial Soft Rot: Transgenic tobacco plants engineered to express the Sarcotoxin IA gene have shown enhanced resistance to bacterial soft rot caused by Erwinia carotovora subsp. carotovora. 136.175.10vegalab.com In laboratory assays, leaf disks from these transgenic plants exhibited significant resistance to the maceration and rotting characteristic of the disease, and bacterial growth was significantly lower compared to non-transgenic controls. scispace.com
Citrus Canker: A major disease affecting citrus production worldwide, citrus canker is caused by the bacterium Xanthomonas citri subsp. citri. osu.edunih.gov Transgenic 'Pera' sweet orange (Citrus sinensis) expressing the Sarcotoxin IA gene showed a significant reduction in the incidence of canker lesions. osu.edunih.gov The population of the pathogenic bacteria was found to be up to 2 log units lower in the leaves of transgenic plants compared to controls. nih.gov Importantly, the accumulation of the sarcotoxin peptide did not show any harmful effects on the growth and development of the transgenic orange plants. osu.edu
Citrus Greening Disease (Huanglongbing - HLB): Considered the most devastating citrus disease globally, HLB is associated with the bacterium 'Candidatus Liberibacter asiaticus' (CLas). nih.govexaly.commdpi-res.com While not conferring full immunity, transgenic sweet orange trees expressing the Sarcotoxin IA gene have demonstrated tolerance to CLas. nih.govmdpi-res.com Certain transgenic lines exhibited reduced disease susceptibility, with milder symptoms and a lower incidence of plants testing positive for the bacterium. mdpi-res.com
Fungal Phytopathogens: The protective effects of Sarcotoxin IA extend to fungal diseases. Transgenic tobacco seedlings expressing the peptide were able to withstand infection from fungal pathogens such as Rhizoctonia solani and Pythium aphanidermatum. scispace.comresearchgate.netresearchgate.net While control plants succumbed to the fungal infection within a couple of weeks, the transgenic plants remained healthy for over a month. researchgate.netresearchgate.net
Applications in Agricultural Pest Management
The utility of sarcotoxin-based genetic engineering extends beyond microbial pathogens to include agricultural pests like parasitic weeds and arthropods.
Parasitic Weeds: Root parasitic weeds like those from the genus Orobanche (broomrapes) can cause severe crop losses. researchgate.netbachem.com A novel strategy for resistance involves the expression of Sarcotoxin IA in host plants. researchgate.net Transgenic tomato and tobacco plants engineered to produce Sarcotoxin IA exhibited strong inhibition of parasite growth. royalsocietypublishing.orgresearchgate.net In tomato, this led to a significant increase in yield compared to non-transgenic plants. royalsocietypublishing.org Many of the parasitic tubercles attached to the roots of the transgenic plants became necrotic and failed to develop normally. royalsocietypublishing.org
Arthropod Pests (Spider Mites): Research has demonstrated the potential of Sarcotoxin IA for controlling the spider mite Tetranychus cinnabarinus. googleapis.com In one study, a virus-vector system was used to express the peptide in squash plants. googleapis.com While the peptide did not significantly affect mite mortality directly on the plant, it had a notable impact on their fecundity. googleapis.com Spider mite egg production was reduced by a factor of two to three on plants expressing Sarcotoxin IA. googleapis.com Furthermore, crude extracts from these plants not only decreased mite fecundity but also led to an increase in mite mortality. googleapis.com
Promoter Systems and Expression Strategies in Transgenic Plants
The success of conferring resistance via sarcotoxin expression is highly dependent on the genetic constructs used, particularly the promoter systems that control where and when the gene is expressed. researchgate.net
Constitutive vs. Inducible Promoters: Early strategies often used constitutive promoters, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, which leads to continuous expression of the peptide throughout the plant. scispace.com While effective, this can sometimes lead to lower than expected peptide accumulation due to instability. scispace.com To overcome this, inducible promoters are used, which activate gene expression in response to specific stimuli, such as pathogen attack. A modified PR1a promoter, which is activated by salicylic (B10762653) acid and the formation of necrotic lesions from infection, has been used successfully to increase Sarcotoxin IA expression levels by up to 10-fold upon induction. scispace.comresearchgate.net
Tissue-Specific and Inducible Promoters: For targeted protection, tissue-specific and parasite-inducible promoters are highly effective. For instance, to combat parasitic weeds, the root-specific TobRB7 promoter and the Orobanche-inducible HMG2 promoter have been fused to the Sarcotoxin IA gene. researchgate.netwikipedia.org The HMG2 promoter is particularly advantageous as it is induced locally in the host root specifically at the point of contact with the parasite, ensuring the toxin is produced where it is needed most. researchgate.netbachem.com
Expression and Secretion: To ensure the antimicrobial peptide reaches the invading pathogens in the intercellular spaces, the coding sequence of the sarcotoxin gene is often fused with a signal peptide sequence, such as the one from the tobacco PR1a gene. scispace.comnih.gov This directs the synthesized peptide for secretion out of the plant cell. Both stable transformation, which integrates the gene into the plant's genome for heritable resistance, and transient expression systems using viral vectors have been successfully employed. researchgate.netplos.org
Rational Design and Optimization of Sarcotoxin-1B Inspired Peptides for Antimicrobial Purposes
The native structure of this compound serves as a template for the rational design of novel antimicrobial peptides with improved characteristics. By modifying the amino acid sequence, researchers aim to enhance potency, broaden the spectrum of activity, and improve stability, particularly against the challenge of antibiotic-resistant bacteria.
Activity Profiling against Antibiotic-Resistant Microbial Strains
Sarcotoxin analogues have shown considerable promise in their ability to combat multidrug-resistant (MDR) bacteria, a pressing global health issue.
LS-sarcotoxin, an analogue from the medical maggot Lucilia sericata, has demonstrated potent and selective activity against Gram-negative bacteria. mdpi.com Notably, it shows no cross-resistance with conventional antibiotics like carbapenems or fluoroquinolones. mdpi.com Activity profiling against a large panel of clinical MDR isolates revealed its effectiveness.
| Bacterial Species | Number of MDR Isolates Tested | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
|---|---|---|---|---|
| Escherichia coli | N/A | 4 | 8 | 2–16 |
| Enterobacter spp. | N/A | 4 | 8 | 2–16 |
| Klebsiella spp. | N/A | 4 | 8 | 2–16 |
| Salmonella enterica | N/A | 4 | 8 | 2–16 |
| Citrobacter freundii | N/A | 4 | 8 | 2–16 |
| Acinetobacter spp. | N/A | 4 | 8 | 2–16 |
Table 1. In vitro activity of LS-sarcotoxin against a panel of multidrug-resistant (MDR) Gram-negative clinical isolates. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data sourced from a study on antimicrobial peptides from Lucilia sericata. mdpi.com
These results highlight that peptide concentrations of 4 to 8 mg/L are sufficient to inhibit 90% of the tested MDR isolates of several clinically relevant bacterial species. mdpi.com Such data positions sarcotoxin-inspired peptides as strong lead candidates for the development of new antibiotics. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural or physicochemical properties of molecules with their biological activity or properties. researchgate.netnih.gov These mathematical models are essential in the rational design of new drugs, allowing for the prediction of a novel compound's activity before it is synthesized, thereby saving time and resources. nih.gov
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and properties. nih.gov The process involves several key steps:
Data Set Collection: A series of this compound analogues with known amino acid sequences and experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration) would be compiled.
Descriptor Calculation: For each peptide in the series, a wide range of molecular descriptors would be calculated. These are numerical values that represent different aspects of the peptide's structure, such as hydrophobicity, charge distribution, size, and secondary structure propensity (e.g., helicity).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), a mathematical equation is developed that links the calculated descriptors (the "structure") to the observed antimicrobial activity.
Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n) + error nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of peptides that were not used in the model's creation. exaly.com
For this compound analogues, a QSAR model could identify which structural features are most critical for its antibacterial function. For example, a model might reveal the optimal degree of amphipathicity or the specific charge distribution required for potent activity against a particular bacterial strain. This knowledge would then guide the de novo synthesis of new, optimized peptides with potentially enhanced antimicrobial efficacy, improved stability, or a more targeted spectrum of action. While specific QSAR models for this compound are not yet extensively published, the application of this methodology to antimicrobial peptides is a well-established and promising field of research.
Comparative Analysis with Other Insect-Derived Antimicrobial Peptides in Applied Contexts
This compound belongs to the cecropin (B1577577) family, a major class of α-helical antimicrobial peptides (AMPs) found in insects. nih.govroyalsocietypublishing.orgnih.gov In applied contexts, its potential is often evaluated in comparison to other insect-derived AMPs, each with distinct structural features and activity spectra. A comparative analysis highlights the relative advantages and specific niches for this compound analogues.
Cecropins, including this compound, are cationic peptides typically composed of 31–39 amino acid residues. nih.gov They are known for their potent activity against a broad range of Gram-negative and some Gram-positive bacteria. nih.govmdpi.com The structure of Sarcotoxin-IA, a closely related peptide, features an N-terminal amphipathic α-helix and a more hydrophobic C-terminal α-helix, which are crucial for its interaction with bacterial membranes, particularly the lipid A component of lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov This targeted action against LPS is a key feature of many cecropins. mdpi.com For instance, LS-sarcotoxin has demonstrated potent and selective activity against Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Enterobacter cloacae, and Acinetobacter baumannii. rki.de
In contrast, other families of insect AMPs, such as defensins, exhibit a different structure and primary target. Insect defensins are cysteine-rich peptides that form a "cysteine-stabilized alpha-beta" (CSαβ) motif. nih.gov They are predominantly active against Gram-positive bacteria, with some also showing activity against Gram-negative bacteria and fungi. nih.govnih.gov Their mode of action involves binding to the cell membrane and forming pore-like structures that lead to the efflux of essential ions and nutrients. nih.gov
Proline-rich AMPs, like apidaecin (B1169063) and drosocin, represent another class. nih.gov Unlike cecropins and defensins that primarily target bacterial membranes, some proline-rich peptides are known to translocate across the membrane to act on intracellular targets. royalsocietypublishing.org This different mechanism can be advantageous in overcoming resistance that may develop against membrane-disrupting peptides.
Glycine-rich proteins, such as attacins, are another distinct group. nih.gov These are larger proteins compared to cecropins and defensins and are primarily effective against Gram-negative bacteria. mdpi.com
The choice of an AMP for a specific application depends on the target pathogen and the environment. For agricultural applications, such as developing transgenic plants with enhanced disease resistance, the broad-spectrum activity of cecropin-like peptides, including Sarcotoxin-IA, against bacterial pathogens has been a significant area of research. researchgate.netasm.org For example, transgenic tobacco plants overexpressing Sarcotoxin-IA have shown enhanced resistance to certain bacterial diseases. nih.gov
Interactive Data Table: Comparative Characteristics of Insect-Derived Antimicrobial Peptides
| Peptide Family | Primary Structure | Primary Target Organisms | Noteworthy Characteristics |
| Cecropins (e.g., this compound) | α-helical, cationic, 31-39 residues nih.gov | Gram-negative bacteria, some Gram-positive bacteria royalsocietypublishing.orgnih.gov | Binds to LPS of Gram-negative bacteria nih.govmdpi.com |
| Defensins | Cysteine-rich, CSαβ motif nih.gov | Gram-positive bacteria, some Gram-negative bacteria and fungi nih.govnih.gov | Forms pore-like defects in the cell membrane nih.gov |
| Proline-rich Peptides (e.g., Apidaecin) | Rich in proline residues nih.gov | Gram-negative bacteria | Can have intracellular targets royalsocietypublishing.org |
| Glycine-rich Proteins (e.g., Attacins) | Rich in glycine (B1666218) residues, larger proteins nih.govmdpi.com | Gram-negative bacteria mdpi.com | Larger molecular weight compared to other AMPs nih.gov |
Conceptual Frameworks for Sustainable Pest and Pathogen Control
The application of this compound analogues and other AMPs in pest and pathogen control is part of a broader shift towards more sustainable agricultural and food preservation practices. The goal is to move away from heavy reliance on conventional chemical pesticides and antibiotics, which can lead to resistance and environmental concerns. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the antimicrobial activity of Sarcotoxin-1B?
- Methodological Guidance :
- Experimental Design : Use in vitro assays such as broth microdilution to determine Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria (e.g., E. coli). Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known antimicrobial peptides like polymyxin B) .
- Data Reporting : Present results in tabular form, detailing bacterial strains, MIC values (µg/mL), and growth conditions. Avoid duplicating data in text and tables; instead, highlight trends (e.g., dose-dependent activity) .
- Reproducibility : Document buffer composition, peptide solubility protocols, and incubation times to enable replication .
Q. How to determine the structural stability of this compound under varying pH conditions?
- Methodological Guidance :
- Techniques : Circular Dichroism (CD) spectroscopy to analyze secondary structure (α-helix content) across pH 5.0–8.0. Pair with dynamic light scattering (DLS) to assess aggregation .
- Statistical Analysis : Report mean values ± standard deviation from triplicate experiments. Use ANOVA to compare structural changes across pH groups .
- Limitations : Address solvent interference (e.g., buffer absorbance in CD spectra) and validate findings with complementary methods like NMR .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s cytotoxicity in mammalian vs. insect cell lines?
- Methodological Guidance :
- Hypothesis Testing : Use the PICO framework to isolate variables (e.g., cell membrane lipid composition, peptide concentration) influencing toxicity .
- Experimental Optimization :
- Perform dose-response assays across cell types (e.g., HeLa, Sf9) with identical treatment conditions (pH, temperature).
- Include flow cytometry to quantify apoptosis/necrosis .
- Data Interpretation : Apply the FINER criteria to evaluate whether observed differences stem from methodological variability (e.g., serum content in media) or intrinsic peptide properties .
Q. What strategies optimize recombinant expression of this compound in E. coli while minimizing endotoxin contamination?
- Methodological Guidance :
- Vector Design : Test codon-optimized vs. wild-type gene constructs under inducible promoters (e.g., T7). Monitor inclusion body formation via SDS-PAGE .
- Purification : Compare affinity chromatography (His-tag) with ion-exchange methods. Quantify endotoxins using the Limulus Amebocyte Lysate (LAL) assay and report endotoxin units (EU/µg) .
- Troubleshooting : If solubility is poor, screen refolding buffers (e.g., arginine gradient) and validate bioactivity post-refolding .
Q. How to design a study investigating this compound’s synergy with β-lactam antibiotics against multidrug-resistant Pseudomonas aeruginosa?
- Methodological Guidance :
- Synergy Assessment : Use checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI). Define synergy as FICI ≤ 0.5 .
- Mechanistic Exploration :
- Combine time-kill curves with transcriptomics (RNA-seq) to identify genes modulated during combinatorial treatment .
- Validate membrane permeabilization using fluorescent dyes (e.g., propidium iodide) .
- Ethical Compliance : Ensure antibiotic concentrations remain below clinical breakpoints to avoid exaggerating therapeutic potential .
Data Analysis and Interpretation
Q. How to address variability in this compound’s hemolytic activity across donor-derived erythrocyte batches?
- Methodological Guidance :
- Standardization : Pre-screen erythrocytes for membrane fragility using osmotic lysis assays. Normalize peptide exposure time (e.g., 1 hour) .
- Statistical Reporting : Use boxplots to visualize batch-to-batch variability. Apply mixed-effects models to account for donor-specific factors .
- Peer Review Mitigation : Disclose batch IDs and storage conditions in supplementary materials to enable cross-validation .
Q. What computational approaches predict this compound’s interaction with bacterial lipid bilayers?
- Methodological Guidance :
- Molecular Dynamics (MD) : Simulate peptide insertion into membranes with varying lipid compositions (e.g., phosphatidylglycerol vs. cardiolipin). Use GROMACS or NAMD software .
- Validation : Correlate simulation data with experimental membrane depolarization assays (e.g., DiSC₃(5) fluorescence) .
- Limitations : Acknowledge force field inaccuracies in modeling electrostatic interactions .
Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in animal studies testing this compound’s in vivo efficacy?
- Methodological Guidance :
- CONSORT Compliance : Report animal strain, sex, and housing conditions. Include randomization and blinding protocols in the Methods section .
- Dosage Justification : Perform pharmacokinetic studies (e.g., serum half-life) to define dosing intervals. Publish raw data (e.g., bacterial CFU counts) in repositories .
- Negative Results : Disclose trials where this compound failed to reduce infection burden to counteract publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
